3,4-Pyridinediamine, 1-oxide
Overview
Description
3,4-Pyridinediamine, 1-oxide is an organic compound with the molecular formula C5H7N3O. It is a derivative of pyridine, characterized by the presence of two amino groups at the 3rd and 4th positions and an oxide group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Pyridinediamine, 1-oxide typically involves the oxidation of 3,4-Pyridinediamine. One common method is the reaction of 3,4-Pyridinediamine with hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the 1-oxide derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,4-Pyridinediamine, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the oxide group back to the parent amine.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid as a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products:
Oxidation: Higher oxidation state derivatives.
Reduction: 3,4-Pyridinediamine.
Substitution: Various substituted pyridinediamine derivatives.
Scientific Research Applications
3,4-Pyridinediamine, 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 3,4-Pyridinediamine, 1-oxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical environment. The presence of the oxide group can influence its binding affinity and specificity towards different biological targets .
Comparison with Similar Compounds
3,4-Pyridinediamine: Lacks the oxide group, resulting in different chemical and biological properties.
2,3-Pyridinediamine, 1-oxide: Similar structure but with amino groups at different positions, leading to variations in reactivity and applications.
Uniqueness: The presence of both amino and oxide groups allows for versatile chemical modifications and interactions .
Properties
IUPAC Name |
1-hydroxy-4-iminopyridin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-4-1-2-8(9)3-5(4)7/h1-3,6,9H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVJRAPKQCGAIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C(C1=N)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719455 | |
Record name | 3-Amino-4-iminopyridin-1(4H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927814-75-3 | |
Record name | 3-Amino-4-iminopyridin-1(4H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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